molecular formula C10H10ClNO5 B13674200 Ethyl 4-chloro-5-methoxy-2-nitrobenzoate

Ethyl 4-chloro-5-methoxy-2-nitrobenzoate

Cat. No.: B13674200
M. Wt: 259.64 g/mol
InChI Key: FWXWOTDIPHITIM-UHFFFAOYSA-N
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Description

Significance of Nitrobenzoate Derivatives in Synthetic Organic Chemistry

Nitrobenzoate derivatives are a class of organic compounds that have considerable importance in synthetic organic chemistry. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the ester functional group. This electronic effect makes the aromatic ring less susceptible to electrophilic substitution and directs incoming electrophiles to the meta-position relative to the nitro group.

The versatility of the nitro group is a key aspect of its significance. It can be readily reduced to an amino group, which is a fundamental transformation in the synthesis of a wide array of compounds, including dyes, agrochemicals, and pharmaceuticals. For instance, the reduction of a nitrobenzoate to an aminobenzoate provides a building block for the synthesis of various heterocyclic compounds.

Furthermore, nitrobenzoate derivatives have been investigated for their biological activities. Research has shown that some nitrobenzoates exhibit antimicrobial properties. For example, certain derivatives have been studied for their activity against Mycobacterium tuberculosis. The nitro group is often crucial for the biological activity of these compounds.

The ester group in nitrobenzoate derivatives can be hydrolyzed to the corresponding carboxylic acid, providing another avenue for functional group manipulation and the synthesis of different target molecules. The interplay of the nitro and ester groups, along with other substituents on the benzene (B151609) ring, allows for a high degree of control in multistep synthetic sequences.

Historical Context and Evolution of Research on Substituted Benzoates

The history of substituted benzoates is intrinsically linked to the development of organic chemistry. Benzoic acid, the parent compound, was discovered as early as the 16th century from the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.orgchemeurope.com Its structure was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. newworldencyclopedia.orgwikipedia.orgchemeurope.com Early production methods for benzoic acid included the hydrolysis of benzotrichloride. newworldencyclopedia.orgchemeurope.com Today, the commercial production of benzoic acid is primarily achieved through the partial oxidation of toluene. newworldencyclopedia.orgymerdigital.com

The ability to introduce various functional groups onto the benzene ring of benzoic acid and its esters has evolved significantly over the centuries. Early methods relied on direct electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. The study of these reactions led to a deeper understanding of the directing effects of different substituents, a cornerstone of modern organic chemistry.

In the 20th century, the development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, revolutionized the synthesis of substituted benzoates. These powerful reactions allow for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and functionalized benzoate (B1203000) derivatives that were previously inaccessible. This has had a profound impact on various fields, particularly in medicinal chemistry and materials science, where tailor-made substituted benzoates are used as key building blocks for novel compounds with specific properties.

Overview of Current Academic Research Focus on Ethyl 4-chloro-5-methoxy-2-nitrobenzoate

This compound is a specialized chemical intermediate that is primarily used in academic and industrial research for the synthesis of more complex molecules. Its polysubstituted nature provides a scaffold with multiple points for further chemical modification.

The synthesis of this compound typically involves the esterification of 4-chloro-5-methoxy-2-nitrobenzoic acid with ethanol (B145695) in the presence of an acid catalyst. vulcanchem.com This reaction is a standard procedure in organic synthesis.

Chemical Properties of this compound
PropertyValue
Molecular FormulaC10H10ClNO5
Molecular Weight259.64 g/mol
IUPAC NameThis compound
Canonical SMILESCCOC(=O)C1=CC(=C(C=C1N+[O-])Cl)OC

Current research involving this compound and structurally similar compounds focuses on its use as a building block in the synthesis of heterocyclic compounds with potential biological activity. The substituents on the benzene ring can be strategically manipulated. For example, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form heterocyclic rings such as benzimidazoles or benzothiazoles. researchgate.netmdpi.comrsc.org The chloro and methoxy (B1213986) groups also influence the reactivity of the molecule and can be targets for further functionalization.

While specific research articles detailing the use of this compound are often part of larger synthetic sequences within proprietary or highly specialized research, its utility can be inferred from studies on analogous compounds. For example, related nitrobenzoate derivatives are used in the synthesis of compounds with potential applications in medicinal chemistry, including as antifungal agents. researchgate.net The strategic placement of the chloro, methoxy, and nitro groups on the starting material provides a chemical "blueprint" for the construction of more elaborate and potentially bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10ClNO5

Molecular Weight

259.64 g/mol

IUPAC Name

ethyl 4-chloro-5-methoxy-2-nitrobenzoate

InChI

InChI=1S/C10H10ClNO5/c1-3-17-10(13)6-4-9(16-2)7(11)5-8(6)12(14)15/h4-5H,3H2,1-2H3

InChI Key

FWXWOTDIPHITIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Chloro 5 Methoxy 2 Nitrobenzoate

Precursor Synthesis and Multi-Step Pathways

The core of the synthesis lies in the preparation of the substituted benzoic acid intermediate, 4-chloro-5-methoxy-2-nitrobenzoic acid. nih.gov The order of reactions is critical to ensure the correct placement of the chloro, methoxy (B1213986), and nitro substituents due to their directing effects in electrophilic aromatic substitution reactions.

A common synthetic approach begins with a commercially available substituted benzoic acid. scribd.comtruman.edu One logical pathway starts from 4-chloro-3-methoxybenzoic acid. The existing substituents direct the position of the incoming nitro group. The carboxylic acid group is a meta-director, while the chloro and methoxy groups are ortho, para-directors. The powerful activating and ortho-directing effect of the methoxy group, combined with the ortho-directing effect of the chlorine, would steer the incoming electrophile (NO₂⁺) to the C2 position, which is ortho to both the methoxy and chloro groups, yielding the desired 4-chloro-5-methoxy-2-nitrobenzoic acid intermediate.

Another potential route could start with 5-methoxy-2-nitrobenzoic acid. In this case, a subsequent chlorination step would be required. The methoxy group (ortho, para-directing) and the nitro group (meta-directing) would both direct the incoming chlorine to the C4 position, again leading to the correct precursor.

The introduction of the nitro and chloro groups onto the aromatic ring is achieved through electrophilic aromatic substitution reactions. quora.com

Nitration: The nitration step is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). guidechem.comprepchem.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction. The reaction conditions, such as temperature and reaction time, must be carefully controlled to achieve high yields and prevent the formation of byproducts. prepchem.com

Table 1: Representative Nitration Conditions for Substituted Benzoic Acids

Starting MaterialReagentsTemperatureReaction TimeYieldReference
p-Chlorobenzoic AcidConc. HNO₃ / Conc. H₂SO₄10-25 °C, then 37 °C10-14 hours~98% prepchem.com
p-Chlorobenzoic AcidConc. HNO₃ (15x molar excess)<20 °C6 hours90% guidechem.com
p-Chlorobenzoic AcidMixed Acid in DichloromethaneBoiling PointNot Specified>97% guidechem.com

Chlorination: Halogenation, specifically chlorination, can be achieved using various reagents. For activated rings, a mild chlorinating agent such as N-chlorosuccinimide (NCS) in a solvent like dimethylformamide (DMF) is effective. google.com This method was demonstrated in the synthesis of a related compound, methyl 4-amino-5-chloro-2-methoxybenzoate, where the chlorination of the precursor occurred with an 87.5% yield. google.com

Esterification Techniques for Benzoate (B1203000) Formation

Once the 4-chloro-5-methoxy-2-nitrobenzoic acid precursor is obtained, the final step is the formation of the ethyl ester. This is most commonly accomplished through direct esterification.

Direct esterification, widely known as Fischer-Speier esterification, involves reacting the carboxylic acid with an excess of alcohol—in this case, ethanol (B145695)—in the presence of a strong acid catalyst. studylib.netorganic-chemistry.org This is an equilibrium-controlled reaction, and using a large excess of ethanol helps to shift the equilibrium towards the product side. studylib.net

The most common catalyst is concentrated sulfuric acid (H₂SO₄). chemicalbook.comtruman.edu The reaction typically involves heating the mixture under reflux for several hours. truman.edu Other catalyst systems have been developed to improve yields and reaction conditions. These include Lewis acids like hafnium(IV) and zirconium(IV) salts, as well as silicon tetrachloride. organic-chemistry.orggoogle.com Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate the reaction, significantly reducing reaction times while maintaining good yields. researchgate.netscirp.org

Table 2: Catalyst Systems for Direct Esterification of Benzoic Acid Derivatives

Catalyst SystemAlcoholConditionsKey FeaturesReference
Sulfuric Acid (H₂SO₄)Ethanol/Methanol (B129727)RefluxTraditional, cost-effective method. studylib.netchemicalbook.comtruman.edu
Silicon Tetrachloride (SiCl₄)EthanolBoilingHigh yield (~98%) for p-nitrobenzoic acid. google.com
Hafnium(IV) / Zirconium(IV) saltsVarious AlcoholsNot specifiedEffective Lewis acid catalysts. organic-chemistry.org
Natural Zeolites (H-forms)EthanolBoiling / MW IrradiationHeterogeneous, reusable catalysts. scirp.org
Sulfuric Acid (H₂SO₄)EthanolMicrowave (Sealed Vessel)Rapid reaction times, good yields. researchgate.net

While less common for the direct synthesis of a simple ethyl ester, transesterification is a viable alternative. This method would involve first synthesizing a different ester, such as methyl 4-chloro-5-methoxy-2-nitrobenzoate, and then reacting it with a large excess of ethanol in the presence of an acid or base catalyst. chemicalbook.com The equilibrium would be driven toward the formation of the more stable ethyl ester, typically by removing the lower-boiling methanol by-product.

Nucleophilic Aromatic Substitution (SNAr) Strategies

An alternative approach to constructing the molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This mechanism is effective for aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups, such as a nitro group. libretexts.orgmasterorganicchemistry.com The electron-withdrawing group must be positioned ortho or para to a good leaving group (typically a halide). libretexts.orgmasterorganicchemistry.com

In the context of this compound synthesis, an SNAr strategy could be used to introduce the methoxy group. A plausible precursor would be Ethyl 2,4-dichloro-5-nitrobenzoate. In this molecule, the chlorine atom at the C4 position is para to the strongly electron-withdrawing nitro group at C2. This positioning activates the C4 carbon for attack by a nucleophile. chegg.com Reaction with a nucleophile like sodium methoxide (B1231860) (NaOCH₃) would lead to the displacement of the C4 chlorine atom, forming the desired C-O bond and yielding the final product. chegg.comyoutube.com This strategy capitalizes on the activating effect of the nitro group to facilitate the substitution reaction under relatively mild conditions.

Regioselective Displacement of Halogen and Methoxy Groups

The regioselectivity of nucleophilic aromatic substitution reactions is highly dependent on the nature and position of substituents on the aromatic ring. In precursors to this compound, the presence of both a halogen (chlorine) and a methoxy group presents a competitive environment for an incoming nucleophile. The directing influence of these groups, along with the activating effect of a nitro group, dictates the position of substitution. For instance, in unsymmetrical 3,5-dichloropyrazines, an electron-withdrawing group at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group at the 2-position directs the attack to the 3-position. researchgate.net This principle of regioselective control is crucial in designing a synthetic route that selectively displaces one group over another to achieve the desired substitution pattern.

Influence of Nitro Group Activation on SNAr Reactions

The nitro group is a powerful activating group in SNAr reactions due to its strong electron-withdrawing nature. rsc.orgyoutube.com When positioned ortho or para to a leaving group, such as a halogen, it significantly facilitates nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.com This stabilization lowers the activation energy of the reaction, making the substitution more favorable. wikipedia.org The rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form this intermediate. wikipedia.org The presence of a nitro group is often essential for the reaction to proceed at a practical rate. rhhz.net The activating effect of the nitro group is so pronounced that it can even enable the displacement of groups that are typically poor leaving groups. rhhz.net

Electrophilic Aromatic Substitution for Nitro Functionalization

Electrophilic aromatic substitution is a key method for introducing a nitro group onto an aromatic ring. The success of this reaction hinges on the directing effects of the substituents already present on the benzene (B151609) ring.

Directed Nitration of Aromatic Precursors

The introduction of a nitro group onto an aromatic precursor of this compound is achieved through electrophilic aromatic substitution. The existing chloro and methoxy groups on the benzene ring direct the incoming electrophile (the nitronium ion, NO2+). The methoxy group is an activating, ortho-, para-directing group, while the chloro group is a deactivating, ortho-, para-directing group. The carboxyl group, being an electron-withdrawing group, is a meta-director. vedantu.comquora.com The interplay of these directing effects determines the position of nitration. Standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, are commonly employed. stmarys-ca.edugoogle.com The reaction conditions, including temperature and reaction time, must be carefully controlled to achieve the desired product and minimize the formation of unwanted isomers. google.com

Control of Isomer Formation and Reaction Conditions

Control of isomer formation is a critical aspect of the nitration of substituted benzoic acids. The directing effects of the substituents on the aromatic ring play a significant role in determining the regioselectivity of the reaction. For example, the nitration of benzoic acid predominantly yields the meta-substituted product because the carboxylic acid group is a meta-director. vedantu.comquora.com However, when other substituents are present, such as in the precursors to this compound, the outcome is a result of the combined directing influences. Reaction conditions, including the choice of nitrating agent and the presence of catalysts, can also influence the isomer distribution. dtic.mil For instance, the nitration of 1,3-disubstituted benzenes can lead to a mixture of 2-, 4-, 5-, and 6-nitro isomers. google.com Techniques to separate these isomers, such as selective reduction, may be necessary to isolate the desired product. google.com

Advanced Synthetic Approaches and Process Optimization

Modern synthetic chemistry often employs advanced techniques to improve reaction efficiency, reduce reaction times, and enhance product yields. Microwave-assisted synthesis is one such technique that has found broad application in organic synthesis.

Microwave-Assisted Synthesis of Benzoate Compounds

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. ajrconline.org In the context of synthesizing benzoate compounds, microwave irradiation can significantly reduce reaction times compared to conventional heating methods. ajrconline.orgscirp.org For example, the synthesis of ethyl p-nitrobenzoate from p-nitrobenzoic acid and ethanol, which typically requires an hour of reflux, can be completed in a much shorter time with microwave assistance. ajrconline.org This technique has been successfully applied to various reactions, including esterification and the reduction of aromatic nitro compounds. scirp.orguobabylon.edu.iqresearchgate.net The use of microwave irradiation is considered a green chemistry approach as it often leads to higher yields, cleaner reactions, and reduced energy consumption. ajrconline.orgorientjchem.org

The following table summarizes the comparison between microwave-assisted and conventional synthesis for a selection of reactions:

Compound% Yield from MWIConventional Synthesis TimeMWI Time
Phenacetin84.3420 min5 min
p-acetamidobenzenesulphonyl chloride94.231 hr10 min
Benzoic acid78.1230 min10 min
2-methyl benzimidazole (B57391)87.691 hr15 min
Benzocaine92.341 hr15 min
3H-quinazolin-4-one88.4545 min10 min
Data sourced from a comparative study on microwave-assisted synthesis. ajrconline.org

Catalytic Methodologies for Enhanced Yield and Selectivity

The pursuit of higher yields and improved selectivity in the synthesis of this compound has led to the exploration of advanced catalytic systems. While specific research on this exact molecule is limited, significant insights can be drawn from studies on structurally similar compounds, such as ethyl 4-nitrobenzoate (B1230335). These studies highlight the potential of heterogeneous catalysts and innovative energy sources to enhance reaction efficiency.

Heterogeneous Catalysis:

The use of solid acid catalysts offers several advantages over traditional homogeneous catalysts like sulfuric acid, including easier separation from the reaction mixture, reduced corrosion, and potential for catalyst recycling. For the synthesis of a related compound, ethyl 4-nitrobenzoate, various natural zeolites in their hydrogen form (H-zeolites) have been investigated as effective heterogeneous catalysts.

Research on the esterification of 4-nitrobenzoic acid with ethanol has demonstrated the efficacy of nanoporous natural zeolites such as H-CL, H-MOR, H-HEU-M, and H-PHI. scirp.org The catalytic activity of these materials is influenced by their acidic properties and pore structure. Furthermore, the use of ultradispersed zeolite crystallites (290–480 nm) has been shown to improve conversion and yield compared to their micrometric counterparts. scirp.org This enhancement is attributed to the increased surface area and accessibility of active sites.

Synergistic Effects of Catalysts and Alternative Energy Sources:

To further boost reaction rates and yields, the combination of heterogeneous catalysts with alternative energy sources like ultrasound and microwave irradiation has been explored. In the synthesis of ethyl 4-nitrobenzoate, the synergistic effect of ultradispersed zeolite catalysts with either ultrasound (37 kHz) or microwave (2450 MHz) irradiation has been observed to significantly increase the conversion of the carboxylic acid and the yield of the corresponding ester. scirp.org These methods promote efficient heat and mass transfer, leading to shorter reaction times and improved energy efficiency. For instance, conversions of around 60-70% and yields of 55-67% with high selectivity (over 90%) have been reported for the synthesis of ethyl 4-nitrobenzoate using these combined approaches. scirp.org

The data from the synthesis of Ethyl 4-nitrobenzoate using various catalytic methods are summarized in the interactive table below, illustrating the potential for these techniques to be applied to the synthesis of this compound.

CatalystEnergy SourceConversion (%)Yield (%)Selectivity (%)
H-MOR (ultradispersed)Conventional Heating~60-70~55-67>90
H-HEU-M (ultradispersed)Conventional Heating~60-70~55-67>90
H-MOR (ultradispersed)Microwave (2450 MHz)~70~67>90
H-HEU-M (ultradispersed)Microwave (2450 MHz)~70~67>90
H-MOR (ultradispersed)Ultrasound (37 kHz)~70~67>90
H-HEU-M (ultradispersed)Ultrasound (37 kHz)~70~67>90

Data based on the synthesis of Ethyl 4-nitrobenzoate and presented as an illustrative example.

Sustainable Chemistry Principles in this compound Synthesis

The principles of sustainable or "green" chemistry are increasingly influencing the design of synthetic routes for chemical compounds, including this compound. chemijournal.comrroij.comresearchgate.netthepharmajournal.com The goal is to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy and Waste Prevention:

The esterification of 4-chloro-5-methoxy-2-nitrobenzoic acid with ethanol to produce this compound is an atom-economical reaction, with water being the only byproduct. To further align with waste prevention principles, the use of recyclable heterogeneous catalysts is crucial. nih.gov Solid acid catalysts, such as zeolites or ion-exchange resins, can be recovered and reused, minimizing catalyst waste. nih.gov

Use of Safer Solvents and Auxiliaries:

Traditional esterification reactions may use hazardous solvents. A key principle of green chemistry is the use of safer alternatives. The solvent-free synthesis of related compounds, such as ethyl 4-nitrobenzoate, has been successfully demonstrated, which completely eliminates solvent-related waste and hazards. scirp.org When a solvent is necessary, the selection of greener options, such as ionic liquids or deep eutectic solvents, is encouraged.

Energy Efficiency:

Catalysis:

The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are preferred over stoichiometric ones as they reduce the amount of reagents needed and can lead to higher selectivity, thereby minimizing byproduct formation. rroij.com The development of highly active and selective catalysts, particularly recyclable heterogeneous catalysts, is a key area of research for the sustainable synthesis of this compound.

The following table summarizes the application of green chemistry principles in the synthesis of nitrobenzoate esters, with potential applicability to this compound.

Green Chemistry PrincipleApplication in Nitrobenzoate Ester Synthesis
Prevention Use of catalytic methods to minimize waste.
Atom Economy Esterification reaction is inherently atom-economical.
Less Hazardous Chemical Syntheses Avoiding the use of toxic and corrosive homogeneous acids.
Designing Safer Chemicals Not directly applicable to the synthesis itself.
Safer Solvents and Auxiliaries Exploring solvent-free conditions or using green solvents.
Design for Energy Efficiency Employing microwave or ultrasound irradiation.
Use of Renewable Feedstocks Ethanol can be derived from renewable resources.
Reduce Derivatives Direct esterification avoids protection/deprotection steps.
Catalysis Utilizing recyclable heterogeneous catalysts like zeolites.
Design for Degradation Not directly applicable to the synthesis itself.
Real-time analysis for Pollution Prevention In-situ monitoring of reaction progress to optimize conditions.
Inherently Safer Chemistry for Accident Prevention Use of solid catalysts and safer solvents reduces risks.

Reaction Mechanisms and Chemical Transformations of Ethyl 4 Chloro 5 Methoxy 2 Nitrobenzoate

Mechanistic Investigations of Nucleophilic Aromatic Substitution

The benzene (B151609) ring of Ethyl 4-chloro-5-methoxy-2-nitrobenzoate is electron-deficient due to the strong electron-withdrawing effects of the nitro group and, to a lesser extent, the chloro and ester groups. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the chlorine atom.

The displacement of the chlorine atom at the C-4 position is a key reaction for this molecule. The reaction proceeds via a well-established two-step addition-elimination mechanism. libretexts.org In the first step, a nucleophile attacks the carbon atom attached to the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized across the aromatic ring and is significantly stabilized by the electron-withdrawing nitro group located ortho to the site of attack. libretexts.orgmsu.edu The presence of electron-withdrawing groups ortho and para to the leaving group (the halogen) is crucial for enhancing the rate of substitution. libretexts.orgmsu.edu

SubstituentPositionElectronic EffectInfluence on SNAr
Nitro (-NO₂)ortho (to Cl)Strongly electron-withdrawing (-I, -M)Strongly activating; stabilizes Meisenheimer complex
Ethyl Ester (-COOEt)meta (to Cl)Electron-withdrawing (-I, -M)Moderately activating
Methoxy (B1213986) (-OCH₃)para (to Cl)Electron-donating (+M), Electron-withdrawing (-I)Overall deactivating effect compared to H, but its influence is overshadowed by the powerful nitro group

The reactivity of the aromatic ring is dominated by the powerful directing effects of the nitro group, which makes the positions ortho and para to it highly electron-deficient. This electronic environment makes nucleophilic attack favorable at the C-4 (chloro-substituted) and C-2 (nitro-substituted) positions. While displacement of the nitro group is possible under certain conditions, the halogen is a much better leaving group, making substitution at C-4 the predominant SNAr pathway.

Reduction Reactions of the Nitro Moiety

The nitro group is readily reducible to a primary amine, a transformation that is fundamental in the synthesis of many pharmaceutical intermediates. vulcanchem.com The challenge often lies in achieving this reduction selectively without affecting other sensitive functional groups present in the molecule, such as the chloro and ester groups.

Several methods are available for the selective reduction of the aromatic nitro group in this compound to the corresponding amine, Ethyl 4-chloro-5-methoxy-2-aminobenzoate. The key is to use reagents that are chemoselective for the nitro group over the halogen and the ester.

Commonly employed methods include:

Catalytic Hydrogenation : This is a widely used industrial method. Catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide can be used with hydrogen gas. vulcanchem.comwikipedia.org This method is often clean and efficient.

Metal-Acid Systems : The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl or acetic acid) is a classic and effective method for nitro group reduction. vulcanchem.comwikipedia.org

Stannous Chloride (SnCl₂) : Tin(II) chloride is a particularly mild and selective reagent for reducing aromatic nitro compounds in the presence of other reducible groups like esters, halogens, and nitriles. stackexchange.comguidechem.com The reaction is often carried out in solvents like ethanol (B145695) or ethyl acetate. stackexchange.comguidechem.com A typical procedure involves heating the nitro compound with an excess of SnCl₂·2H₂O. stackexchange.com

Hydrazine-Based Systems : A combination of hydrazine (B178648) hydrate (B1144303) with a metal catalyst like Raney nickel can reduce nitro groups at low temperatures. wikipedia.org Another effective system employs hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder, which can selectively reduce aromatic nitro groups at room temperature.

The choice of catalyst and reaction conditions can significantly influence the outcome of the reduction. While the primary goal is often the formation of the amine, different systems can lead to different efficiencies and selectivities.

The hydrogenation of aromatic nitro compounds is understood to proceed through intermediate stages, including nitroso and hydroxylamine (B1172632) species. researchgate.net The catalyst plays a critical role in facilitating the complete reduction to the amine and preventing the accumulation of these intermediates or the formation of side products like azo or azoxy compounds.

Palladium and Platinum Catalysts : Catalysts like Pd/C and PtO₂ are highly effective for complete hydrogenation to the amine. wikipedia.org Platinum on carbon (Pt/C) has been noted for its selectivity in reducing nitro groups in the presence of nitriles, which can be sensitive to some palladium catalysts. stackexchange.com

Raney Nickel : This catalyst is also widely used for nitro group reductions. wikipedia.org

Metal Hydrides : Reagents like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aryl nitro groups to anilines because they tend to produce azo compounds. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) on its own is typically not strong enough to reduce a nitro group but can do so in the presence of transition metal complexes. jsynthchem.com

Tin(II) Chloride : This system is valued for its high chemoselectivity. It readily reduces the nitro group while leaving esters and aryl halides unaffected, making it an excellent choice for a molecule like this compound. stackexchange.comguidechem.com

Reagent/Catalyst SystemTypical ConditionsSelectivity NotesReference
H₂ / Pd-CPressurized H₂, various solventsHigh efficiency for amine formation. vulcanchem.com
SnCl₂·2H₂OEthanol or Ethyl Acetate, heatExcellent selectivity; does not affect ester or chloro groups. stackexchange.comguidechem.com
Fe / HCl or Acetic AcidAqueous acid, heatClassic, cost-effective method. vulcanchem.com
Hydrazine glyoxylate / Zn or MgMethanol (B129727), Room TemperatureMild and selective reduction.

Hydrolysis and Transamidation of the Ester Group

The ethyl ester group can be modified through hydrolysis to yield the corresponding carboxylic acid or through reaction with amines to form amides (transamidation). The reactivity of the ester is influenced by the electronic nature of the aromatic ring. The presence of electron-withdrawing groups, particularly the ortho-nitro group, can make the ester's carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Hydrolysis : The ester can be hydrolyzed to 4-chloro-5-methoxy-2-nitrobenzoic acid under either acidic or basic conditions.

Base-catalyzed hydrolysis (saponification) is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This reaction is effectively irreversible as the resulting carboxylate salt is deprotonated and resistant to nucleophilic attack by the alcohol.

Acid-catalyzed hydrolysis is a reversible process that involves protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. To drive the reaction to completion, it is often necessary to use a large excess of water or to remove the ethanol by-product as it forms. byjus.com

Transamidation : The conversion of the ester to an amide can be achieved by heating it with an amine. This reaction is often slower than hydrolysis and may require high temperatures or the use of a catalyst. The direct reaction with ammonia (B1221849) would yield the primary amide, while primary or secondary amines would yield N-substituted or N,N-disubstituted amides, respectively. The increased electrophilicity of the carbonyl carbon due to the ring's substituents would facilitate this transformation.

Acid- and Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of the ethyl ester group in this compound to yield the parent carboxylic acid, 4-chloro-5-methoxy-2-nitrobenzoic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base, each proceeding through a distinct mechanism.

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, such as treatment with aqueous sodium hydroxide or potassium hydroxide, the ester undergoes saponification. This is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral alkoxide intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the elimination of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Acid-Base Reaction: The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, forming sodium or potassium 4-chloro-5-methoxy-2-nitrobenzoate and ethanol.

Protonation: A final acidification step with a strong mineral acid (e.g., HCl) is required to protonate the carboxylate salt and isolate the neutral 4-chloro-5-methoxy-2-nitrobenzoic acid.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid (e.g., H₂SO₄) and water, the ester can be hydrolyzed in a reversible process known as Fischer esterification run in reverse.

Protonation of Carbonyl: The catalytic acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).

Elimination of Leaving Group: The intermediate collapses, eliminating a neutral ethanol molecule and reforming the carbonyl group, which is still protonated.

Deprotonation: The protonated carbonyl is deprotonated by water or another base in the medium to regenerate the acid catalyst and yield the final carboxylic acid product.

Because this reaction is reversible, it is typically performed with a large excess of water to drive the equilibrium toward the hydrolysis products.

Formation of Carboxylic Acids and Amides

Formation of Carboxylic Acids

As detailed in the hydrolysis mechanisms above, the primary method for converting this compound into its corresponding carboxylic acid is through hydrolysis. Base-catalyzed hydrolysis (saponification) is often preferred in laboratory and industrial settings due to its irreversible nature, which typically leads to higher yields compared to the equilibrium-limited acid-catalyzed method.

Table 1: Typical Conditions for Base-Catalyzed Hydrolysis of Aromatic Esters
ReagentSolventTemperatureReaction TimeWork-up
Potassium Hydroxide (KOH)Methanol/Water mixtureReflux2-3 hoursAcidification with HCl
Sodium Hydroxide (NaOH)Ethanol/Water mixture50-80°C1-4 hoursAcidification with H₂SO₄

Formation of Amides

The formation of amides from this compound is typically achieved in a two-step sequence. First, the ester is hydrolyzed to 4-chloro-5-methoxy-2-nitrobenzoic acid. The resulting carboxylic acid is then activated and reacted with a primary or secondary amine. Direct conversion of the ester to an amide (aminolysis) is possible but often requires harsh conditions (high temperature and pressure) and is less common than the carboxylic acid activation route.

The most prevalent method involves the use of coupling reagents to activate the carboxylic acid. chemguide.co.ukmsu.edu This activation creates a more reactive acyl-substituted intermediate that is readily attacked by the amine nucleophile.

A general procedure is outlined below:

Activation: The carboxylic acid is treated with a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC) or a phosphonium (B103445) salt-based reagent, to form a highly reactive activated intermediate (e.g., an O-acylisourea or an acyloxy-phosphonium species). chemguide.co.uk

Nucleophilic Attack: The desired primary or secondary amine is added to the reaction mixture. It acts as a nucleophile, attacking the activated carbonyl carbon.

Product Formation: The tetrahedral intermediate formed collapses, eliminating the coupling agent's byproduct and forming the stable amide bond. This method is efficient and can be performed at room temperature, yielding good to excellent results. chemguide.co.ukmsu.edu

Electrophilic and Radical Pathways Involving Aromatic Substituents

Reactivity of the Chlorophenyl Ring in Electrophilic Substitution

The substituents can be classified by their activating/deactivating and directing effects:

-OCH₃ (Methoxy): A strongly activating group due to its powerful +R (resonance) effect, which donates electron density to the ring. It is an ortho, para-director.

-Cl (Chloro): A deactivating group due to its strong -I (inductive) effect, but its +R (resonance) effect directs incoming electrophiles to the ortho and para positions.

-NO₂ (Nitro): A strongly deactivating group due to both strong -I and -R effects, which withdraw significant electron density from the ring. It is a meta-director. quora.com

-COOEt (Ethyl Carboxylate): A deactivating group with -I and -R effects. It also acts as a meta-director.

Regioselectivity: The potential sites for substitution are C3 and C6.

The methoxy group directs ortho (to C6) and para (to C3).

The chloro group directs ortho (to C3) and para (to C6).

The nitro group directs meta (to C4 and C6).

The ester group directs meta (to C3 and C5).

By combining these effects, the C3 and C6 positions are the most likely targets. The powerful ortho, para-directing influence of the methoxy group is the dominant factor in determining the position of attack. However, the steric hindrance from the adjacent large ester group at C2 would likely disfavor substitution at the C3 position. Therefore, the most probable site for electrophilic attack is the C6 position , which is ortho to the activating methoxy group and avoids significant steric clash.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution
SubstituentPositionReactivity EffectDirecting Effect
-OCH₃C5Strongly Activating (+R > -I)Ortho, Para (to C6, C3)
-ClC4Weakly Deactivating (-I > +R)Ortho, Para (to C3, C6)
-NO₂C2Strongly Deactivating (-I, -R)Meta (to C4, C6)
-COOEtC1Moderately Deactivating (-I, -R)Meta (to C3, C5)

Studies on Radical Processes and Stability

Specific studies on the radical chemistry of this compound are not widely documented. However, the behavior of the compound can be inferred from the known chemistry of nitroaromatic compounds. rsc.org

The nitro group is electrochemically active and can undergo one-electron reduction to form a nitro radical-anion (ArNO₂⁻•). nih.govnih.gov This process is a key intermediate step in the metabolic reduction of many nitroaromatic compounds. nih.gov However, these nitro radical-anions are generally unreactive as damaging species themselves, typically acting as simple reductants. nih.gov Further reduction is usually required to generate more reactive species. The stability of the radical-anion is influenced by the other substituents on the ring; electron-withdrawing groups tend to stabilize the radical anion.

In terms of general chemical stability, compounds of this class are typically stable solids under standard laboratory conditions. fishersci.com They are generally incompatible with strong bases, which could induce hydrolysis of the ester group or other reactions. Thermal decomposition would likely lead to the release of nitrogen oxides (NOx) and carbon oxides (CO, CO₂), which is characteristic of nitro compounds. fishersci.com

Derivatization and Application of Ethyl 4 Chloro 5 Methoxy 2 Nitrobenzoate As a Synthetic Intermediate

Synthesis of Complex Organic Scaffolds from the Benzoate (B1203000) Core

The structure of Ethyl 4-chloro-5-methoxy-2-nitrobenzoate is primed for the construction of intricate molecular architectures, including heterocyclic systems and other highly substituted aromatic compounds.

A primary application of nitrobenzoate derivatives in medicinal and materials chemistry is in the synthesis of fused N-heterocycles like quinazolines and pyrimidines. georganics.skthieme.de The synthetic strategy hinges on the chemical manipulation of the nitro and ester groups. The critical initial step is the selective reduction of the nitro group to an amine, yielding Ethyl 2-amino-4-chloro-5-methoxybenzoate. This transformation is typically achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride or iron in acidic media.

Once the ortho-amino benzoate is formed, it becomes a powerful precursor for building the quinazoline (B50416) core. organic-chemistry.org Condensation of this intermediate with various electrophilic partners can lead to a wide array of substituted quinazolines. For instance, reaction with formamidine (B1211174) or orthoesters can provide the pyrimidine (B1678525) ring portion of the quinazoline system. Similarly, reaction with isocyanates or isothiocyanates followed by cyclization can yield quinazolinone derivatives.

The general synthetic pathway is outlined below:

Reduction of Nitro Group: The nitro group of this compound is reduced to a primary amine (Ethyl 2-amino-4-chloro-5-methoxybenzoate).

Cyclization: The resulting aniline (B41778) derivative is reacted with a suitable one or two-carbon synthon to construct the heterocyclic ring. For example, reaction with an amidine can directly lead to the formation of the quinazoline ring. organic-chemistry.org

While direct literature examples starting specifically from this compound are not prevalent, the synthesis of quinazolines from related 2-aminobenzoates is a well-established and fundamental process in heterocyclic chemistry. nih.govresearchgate.netnih.gov

The inherent functionality of this compound makes it an excellent starting point for creating more elaborate polyfunctionalized aromatic systems. The chloro group, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This allows for the introduction of a wide variety of substituents, thereby constructing complex aryl ethers, sulfides, and amines.

This reactivity enables the strategic connection of the benzoate core to other molecular fragments, as shown in the table below.

NucleophileReagent ExampleResulting Functional GroupProduct Class
AlkoxideSodium Methoxide (B1231860) (NaOCH₃)EtherPolyfunctional Aryl Ether
PhenoxideSodium Phenoxide (NaOPh)Diaryl EtherComplex Diaryl Ether
ThiolateSodium Thiophenolate (NaSPh)ThioetherPolyfunctional Aryl Sulfide
AmineAniline (PhNH₂)Secondary AmineSubstituted Diphenylamine
AzideSodium Azide (NaN₃)AzideAryl Azide Intermediate

Functional Group Interconversions and Strategic Modifications

The diverse functional groups on the this compound ring allow for a range of selective transformations, enabling chemists to tailor the molecule for specific synthetic targets.

As previously mentioned, the chloro group is activated towards nucleophilic aromatic substitution (SNAr). researchgate.netnih.govresearchgate.net The strong electron-withdrawing effect of the nitro group at the ortho position significantly lowers the electron density of the aromatic ring, facilitating attack by nucleophiles at the carbon bearing the chlorine atom. This reaction allows for the displacement of chloride with a variety of nucleophiles, effectively leading to arylation of the incoming nucleophile.

The methoxy (B1213986) group offers another site for modification. While direct alkylation or arylation at the ether oxygen is not feasible, the methoxy group can be cleaved to reveal a phenol (B47542). This demethylation is often accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong nucleophiles like iodide in acidic conditions. The resulting phenol (Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate) is a versatile intermediate that can then be subjected to alkylation or arylation via reactions such as the Williamson ether synthesis to introduce new alkoxy or aryloxy groups.

The ethyl ester group can be selectively transformed into either an aldehyde or a primary alcohol, providing access to different classes of compounds.

Partial Reduction to Aldehyde: The ester can be selectively reduced to an aldehyde using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is the most common reagent for this transformation. masterorganicchemistry.comyoutube.com The reaction is typically performed at -78 °C to prevent over-reduction to the alcohol. Studies on similar substrates, such as ethyl 4-nitrobenzoate (B1230335), have shown that this reduction can be achieved in high yield, indicating that the nitro group is compatible with these conditions. koreascience.kr

Complete Reduction to Alcohol: The ester can be fully reduced to a primary alcohol, (4-chloro-5-methoxy-2-nitrophenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction is typically performed in an anhydrous ether solvent such as THF or diethyl ether. It is important to note that LiAlH₄ can also reduce the nitro group, and reaction conditions would need to be carefully controlled to achieve selectivity. Often, simultaneous reduction of both the ester and the nitro group occurs, yielding (2-amino-4-chloro-5-methoxyphenyl)methanol.

The key transformations of the ester group are summarized in the table below.

Target Functional GroupReagentTypical ConditionsProduct Name
AldehydeDIBAL-HToluene or CH₂Cl₂, -78 °C4-chloro-5-methoxy-2-nitrobenzaldehyde
Primary AlcoholLiAlH₄Anhydrous THF, 0 °C to RT(4-chloro-5-methoxy-2-nitrophenyl)methanol

Design and Synthesis of Analogues for Structure-Reactivity Studies

This compound serves as an excellent scaffold for the design and synthesis of analogues aimed at probing structure-reactivity or structure-activity relationships (SAR). By systematically modifying each of the functional groups, researchers can gain insight into how electronic and steric factors influence the chemical or biological properties of the molecule.

Key modifications could include:

Varying the Halogen: Replacing the chloro group at the 4-position with other halogens (F, Br, I) would allow for a systematic study of how the nature of the leaving group affects the rate and scope of SNAr reactions.

Modifying the Ether Group: The methoxy group at the 5-position can be replaced with other alkoxy groups (e.g., ethoxy, isopropoxy) or aryloxy groups to investigate the impact of steric bulk and electronic properties on reactivity at other sites.

Altering the Ester: The ethyl ester can be changed to other esters (e.g., methyl, tert-butyl) to modulate steric hindrance around the carboxyl group or its susceptibility to hydrolysis and reduction.

For example, in studies of biologically active pyrimidines, the introduction of methyl or chloro groups at the 5-position of the pyrimidine core has been shown to significantly influence inhibitory potency, demonstrating the value of such analogue synthesis in tuning molecular properties. nih.gov A similar systematic approach using the this compound scaffold could yield valuable data in various fields of chemical research.

Systematic Variation of Substituents on the Benzoate Ring

The chemical reactivity of this compound is primarily dictated by the interplay of its three key functional groups: the chloro, methoxy, and nitro substituents. These groups can be selectively modified to introduce new functionalities and build molecular complexity.

Nucleophilic Aromatic Substitution of the Chloro Group:

The chloro substituent at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the adjacent nitro group at the 2-position activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, leading to a wide array of derivatives. While specific studies on this compound are not extensively documented, reactions on analogous compounds such as 4-chloro-3-nitrobenzoates demonstrate the feasibility of this approach. For instance, the reaction of ethyl 4-chloro-3-nitrobenzoate with amines leads to the corresponding 4-amino-3-nitrobenzoate derivatives. mdpi.com A similar reactivity can be anticipated for this compound.

Potential Nucleophilic Substitution Reactions

Nucleophile Reagent Example Potential Product
Amines Alkylamines, Arylamines Ethyl 4-(alkyl/aryl)amino-5-methoxy-2-nitrobenzoate
Alkoxides Sodium methoxide, Sodium ethoxide Ethyl 4,5-dimethoxy-2-nitrobenzoate
Thiolates Sodium thiophenoxide Ethyl 5-methoxy-2-nitro-4-(phenylthio)benzoate

Reduction of the Nitro Group:

The nitro group at the 2-position is readily reduced to an amino group under various conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas is a common and efficient method. nih.gov Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed. The resulting Ethyl 4-chloro-2-amino-5-methoxybenzoate is a valuable intermediate for the synthesis of heterocyclic compounds, such as benzimidazoles, quinolones, and other pharmacologically relevant scaffolds. The selective reduction of the nitro group in the presence of other reducible functionalities can be a challenge, but various chemoselective methods have been developed for nitroarenes. nih.gov

Common Reduction Methods for Aromatic Nitro Groups

Reagent/Catalyst Conditions Product
H₂, Pd/C Methanol (B129727) or Ethanol (B145695), room temperature Ethyl 2-amino-4-chloro-5-methoxybenzoate
SnCl₂·2H₂O Concentrated HCl, heat Ethyl 2-amino-4-chloro-5-methoxybenzoate
Fe, NH₄Cl Ethanol/Water, reflux Ethyl 2-amino-4-chloro-5-methoxybenzoate

Modification of the Methoxy Group:

The methoxy group at the 5-position is generally stable under many reaction conditions. However, it can be cleaved to the corresponding phenol, Ethyl 4-chloro-5-hydroxy-2-nitrobenzoate, using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This phenolic derivative can then be further functionalized, for example, through etherification or esterification reactions at the hydroxyl group, to introduce a wide range of substituents.

Exploration of Isomeric Forms and Their Synthetic Utility

The positional isomers of this compound, where the chloro, methoxy, and nitro groups are arranged differently on the benzoate ring, exhibit distinct chemical properties and have been utilized in various synthetic applications. The electronic and steric effects of the substituents in different positions influence the reactivity of the molecule and the types of derivatives that can be readily prepared.

Ethyl 4-chloro-3-nitrobenzoate:

This isomer has been used as a starting material for the synthesis of benzimidazole (B57391) derivatives. In one study, nucleophilic substitution of the chloride with butylamine, followed by reduction of the nitro group and subsequent cyclization with an aldehyde, yielded a series of ethyl 1-butyl-1H-benzo[d]imidazole-5-carboxylates. mdpi.com These compounds were investigated for their photoluminescent properties. mdpi.com

Methyl 4-chloro-2-methoxy-5-nitrobenzoate:

While an ethyl ester, the corresponding methyl ester, Methyl 4-chloro-2-methoxy-5-nitrobenzoate, is a known compound. The different positioning of the methoxy and nitro groups compared to the primary subject of this article leads to altered reactivity. The methoxy group at the 2-position can influence the conformation of the adjacent ester group, and the nitro group at the 5-position will have a different electronic influence on the aromatic ring compared to when it is at the 2-position.

Ethyl 2-chloro-5-methoxy-4-nitrobenzoate:

In this isomer, the chloro group is at the 2-position, ortho to the ester. This steric hindrance can affect the reactivity of both the ester and the chloro group. The nitro group at the 4-position strongly activates the chloro group for nucleophilic aromatic substitution. The synthesis of the corresponding benzoic acid, 2-chloro-5-methoxy-4-nitro-benzoic acid, has been reported. chemicalbook.com

Comparative Synthetic Utility of Isomers

Isomer Key Synthetic Reactions Applications of Derivatives
This compound Nucleophilic substitution of the chloro group, reduction of the nitro group. Precursors for heterocyclic synthesis.
Ethyl 4-chloro-3-nitrobenzoate Nucleophilic substitution of the chloro group, nitro reduction, and cyclization. Synthesis of benzimidazoles with photoluminescent properties. mdpi.com
Methyl 4-chloro-2-methoxy-5-nitrobenzoate Varied reactivity due to altered substituent positions. Intermediate in organic synthesis.

The exploration of these and other isomeric forms of this compound provides access to a broad chemical space. The specific arrangement of the substituents on the aromatic ring is a critical design element in the synthesis of new molecules with desired properties, particularly in the fields of medicinal chemistry and materials science. The ability to selectively manipulate each functional group on these scaffolds underscores their importance as versatile intermediates in modern organic synthesis.

Theoretical and Computational Chemistry Studies of Ethyl 4 Chloro 5 Methoxy 2 Nitrobenzoate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the three-dimensional structure and conformational preferences of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and nuclear arrangement that correspond to the lowest energy, and thus the most stable, state of the molecule.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like Ethyl 4-chloro-5-methoxy-2-nitrobenzoate, this process is crucial for identifying the most stable conformer(s). The flexibility of this molecule primarily arises from the rotation around the single bonds connecting the ester group to the benzene (B151609) ring and the ethyl group to the ester oxygen.

Once the optimized geometry of the most stable conformer is determined, precise values for bond lengths, bond angles, and dihedral angles can be extracted. These geometric parameters provide a detailed picture of the molecular structure. For instance, the bond lengths within the benzene ring can indicate the degree of aromaticity and the electronic influence of the substituents. Electron-withdrawing groups, like the nitro and chloro substituents, and electron-donating groups, like the methoxy (B1213986) group, can cause slight distortions in the benzene ring from a perfect hexagon.

The dihedral angles are particularly informative for describing the spatial relationship between different parts of the molecule. For this compound, key dihedral angles would include those defining the orientation of the nitro group, the methoxy group, and the ester group relative to the benzene ring.

Below is an illustrative table of selected, theoretically predicted geometric parameters for this compound, based on typical values from computational studies of similar substituted nitrobenzoates.

ParameterAtom 1Atom 2Atom 3Atom 4Illustrative Value
Bond Length C(ar)C(ar)--~1.39 Å
C(ar)Cl--~1.74 Å
C(ar)N--~1.48 Å
NO(nitro)--~1.22 Å
C(ar)O(methoxy)--~1.36 Å
C(ar)C(ester)--~1.50 Å
C(ester)O(carbonyl)--~1.21 Å
C(ester)O(ether)--~1.34 Å
Bond Angle C(ar)C(ar)C(ar)-~120°
C(ar)C(ar)Cl-~119°
C(ar)NO(nitro)-~118°
C(ar)O(methoxy)C(methyl)-~117°
C(ar)C(ester)O(carbonyl)-~124°
Dihedral Angle C(ar)C(ar)C(ester)O(carbonyl)~20-40°
C(ar)C(ar)NO(nitro)~10-30°

Note: The data in this table is illustrative and intended to represent typical values for a molecule of this type. It is not based on actual experimental or computational results for this compound.

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational chemistry provides a powerful toolkit for probing these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the presence of multiple functional groups will influence the distribution and energies of the frontier orbitals. The electron-rich methoxy group and the benzene ring will likely contribute significantly to the HOMO, while the electron-withdrawing nitro and ester groups will lower the energy of the LUMO, localizing it on the nitroaromatic system. This distribution makes the molecule susceptible to nucleophilic attack.

An illustrative table of calculated frontier molecular orbital energies and related electronic properties is provided below.

ParameterIllustrative Value (eV)
HOMO Energy -6.5
LUMO Energy -2.8
HOMO-LUMO Gap 3.7
Ionization Potential (I) 6.5
Electron Affinity (A) 2.8

Note: The data in this table is illustrative and intended to represent typical values for a molecule of this type. It is not based on actual experimental or computational results for this compound.

The distribution of electron density in a molecule is rarely uniform, leading to regions of partial positive and negative charge. An Electrostatic Potential Surface (EPS) map is a visual representation of this charge distribution, plotted onto the molecule's electron density surface. mdpi.com The colors on an EPS map indicate the electrostatic potential: red typically represents regions of negative potential (electron-rich, attractive to electrophiles), while blue represents regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, the EPS map would be expected to show significant negative potential around the oxygen atoms of the nitro and ester groups, making these sites susceptible to electrophilic attack or hydrogen bonding. researchgate.net Conversely, regions of positive potential would likely be found around the hydrogen atoms and potentially on the carbon atom of the carbonyl group. The chlorine atom, being electronegative, will also influence the local electrostatic potential.

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated. These include electronegativity (χ), which measures a molecule's ability to attract electrons, and chemical hardness (η), which measures its resistance to changes in its electron distribution. The inverse of hardness is known as softness (S).

These parameters are calculated as follows:

Electronegativity (χ) = -(EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

Chemical Softness (S) = 1 / η

Molecules with high electronegativity are good electron acceptors, while those with low electronegativity are good electron donors. Hard molecules have a large HOMO-LUMO gap and are less reactive, whereas soft molecules have a small HOMO-LUMO gap and are more reactive. The presence of both electron-donating (methoxy) and strongly electron-withdrawing (nitro, chloro, ester) groups in this compound suggests a molecule with a significant electronegativity and moderate chemical hardness.

An illustrative table of these calculated reactivity descriptors is presented below.

ParameterIllustrative Value (eV)
Electronegativity (χ) 4.65
Chemical Hardness (η) 1.85
Chemical Softness (S) 0.54

Note: The data in this table is illustrative and intended to represent typical values for a molecule of this type. It is not based on actual experimental or computational results for this compound.

Spectroscopic Property Prediction and Correlation

Computational quantum chemistry provides powerful tools to predict and interpret the spectroscopic properties of molecules. For this compound, density functional theory (DFT) is a commonly employed method that offers a good balance between accuracy and computational cost.

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The output of these calculations provides the frequencies of the normal modes of vibration, their intensities, and their corresponding atomic motions.

For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks corresponding to its various functional groups. These would include:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are anticipated in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

Ester Group (COOC₂H₅): A prominent C=O stretching frequency is expected around 1700-1750 cm⁻¹. The C-O stretching vibrations would appear in the 1100-1300 cm⁻¹ range.

Methoxy Group (OCH₃): C-H stretching vibrations are expected around 2850-2950 cm⁻¹.

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Cl Bond: A stretching vibration is expected in the lower frequency region, typically between 600 and 800 cm⁻¹.

A correlation between calculated and experimental spectra is often achieved by applying a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors in the computational method.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1500 - 1600
Nitro (NO₂) Symmetric Stretch 1300 - 1400
Ester (C=O) Stretch 1700 - 1750
Ester (C-O) Stretch 1100 - 1300
Methoxy (C-H) Stretch 2850 - 2950
Aromatic (C-H) Stretch > 3000
Aromatic (C=C) Stretch 1400 - 1600

Note: This table presents expected frequency ranges based on typical values for these functional groups and is not derived from a specific calculation on this compound.

Computational methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts of organic molecules. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for this purpose. Theoretical chemical shifts are calculated relative to a reference compound, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the methoxy group protons (a singlet). The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methoxy group.

Similarly, the ¹³C NMR spectrum would exhibit unique signals for each carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to resonate at a high chemical shift (downfield), typically in the range of 160-180 ppm. The aromatic carbons would have their chemical shifts influenced by the attached substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
Aromatic-H 7.0 - 8.5 Aromatic-C 110 - 150
Ethyl (-CH₂-) 4.0 - 4.5 (quartet) Carbonyl-C 160 - 180
Ethyl (-CH₃) 1.0 - 1.5 (triplet) Methoxy-C 55 - 65
Methoxy (-OCH₃) 3.8 - 4.2 (singlet) Ethyl-CH₂ 60 - 70

Note: The chemical shift values in this table are illustrative and represent typical ranges for the respective functional groups. Actual values would be obtained from specific quantum chemical calculations.

Time-dependent density functional theory (TD-DFT) is the standard computational method for predicting UV-Vis absorption spectra. These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities of the peaks in the experimental spectrum.

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions involving the π-orbitals of the benzene ring and the non-bonding orbitals of the substituents. The nitro, chloro, and methoxy groups can act as auxochromes and chromophores, influencing the position and intensity of the absorption bands. Analysis of the molecular orbitals involved in the electronic transitions (e.g., HOMO to LUMO) can provide insights into the nature of the electronic excitations.

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies.

For a molecule like this compound, computational studies could explore various reactions, such as nucleophilic aromatic substitution or reduction of the nitro group. By mapping the potential energy surface of a reaction, stationary points (reactants, products, intermediates, and transition states) can be located.

Transition state theory, combined with the calculated energies of the reactants and the transition state, allows for the determination of the activation energy barrier. This information is crucial for understanding the kinetics and feasibility of a chemical reaction. For instance, the nitration of a related compound, methyl benzoate (B1203000), is an example of an electrophilic aromatic substitution reaction where the mechanism has been studied.

Molecular dynamics (MD) simulations can provide a detailed understanding of the role of the solvent in chemical processes. By simulating the motion of the solute (this compound) and a large number of solvent molecules over time, one can study solvation effects on molecular conformation, reactivity, and spectroscopic properties.

MD simulations can be used to:

Determine the preferred solvation shell structure around the molecule.

Calculate the free energy of solvation.

Investigate the influence of the solvent on reaction dynamics and energy barriers.

These simulations are particularly important for reactions in solution, as the solvent can significantly impact the stability of reactants, intermediates, and transition states.

: Solvation Models and Intermolecular Interaction Analysis

The theoretical and computational examination of this compound provides significant insights into its physicochemical properties, which are governed by its molecular structure. Solvation models and the analysis of non-covalent interactions, such as hydrogen bonding and van der Waals forces, are crucial for understanding the behavior of this compound in various environments.

Application of Abraham Solvation Parameter Model

The Abraham solvation parameter model is a powerful tool in computational chemistry for predicting the solubility and partitioning of a solute in different solvents. This linear free-energy relationship correlates the free energy of solvation with a set of solute and solvent parameters. The model is expressed through the following general equations:

log(SP) = c + eE + sS + aA + bB + vV log(K) = c + eE + sS + aA + bB + llogL¹⁶

Here, SP represents a solvent property (like solubility or partition coefficient), and K is the gas-to-solvent partition coefficient. The solute is characterized by five descriptors:

E : Excess molar refraction, which models polarizability contributions.

S : Dipolarity/polarizability of the solute.

V : McGowan's characteristic molecular volume.

The corresponding solvent parameters (e, s, a, b, v, and l) quantify the solvent's ability to interact with the solute in various ways.

Hydrogen Bonding and van der Waals Interactions

Non-covalent interactions, particularly hydrogen bonds and van der Waals forces, play a determinative role in the crystal packing and molecular conformation of organic compounds. Although a detailed crystal structure analysis for this compound was not found, a study on its constitutional isomer, Ethyl 4-chloro-3-nitrobenzoate, provides valuable insights into the types of intermolecular forces that are likely to be significant. nih.gov

In the crystal structure of Ethyl 4-chloro-3-nitrobenzoate, both intramolecular and intermolecular hydrogen bonds of the C-H···O type are observed. nih.gov These interactions, while weaker than conventional O-H···O or N-H···O bonds, are crucial in stabilizing the crystal lattice. An intramolecular C-H···O bond contributes to the planarity of the molecule. nih.gov Furthermore, intermolecular C-H···O hydrogen bonds link adjacent molecules, creating a stable three-dimensional network. nih.gov

Given the structural similarities, it is highly probable that this compound also exhibits a network of C-H···O hydrogen bonds involving the aromatic C-H groups, the methylene (B1212753) and methyl groups of the ethyl ester, the methoxy group, and the oxygen atoms of the nitro and ester functionalities.

The geometry of such hydrogen bonds is critical for their strength and influence on the crystal structure. In the case of Ethyl 4-chloro-3-nitrobenzoate, the specific distances and angles of these bonds have been determined through X-ray crystallography. nih.gov

Table 1: Hydrogen-Bond Geometry (Å, °) for Ethyl 4-chloro-3-nitrobenzoate nih.gov

D—H···A D—H H···A D···A D—H···A
C2—H2B···O2 0.97 2.29 2.706 (3) 104
C8—H8A···O2i 0.93 2.53 3.357 (3) 148

Symmetry codes apply to the specific crystal structure.

Advanced Spectroscopic and Analytical Characterization Methodologies for this compound

The comprehensive structural elucidation and analytical characterization of organic molecules are foundational to modern chemical research and development. For a compound such as this compound, a multifaceted approach employing a suite of advanced spectroscopic techniques is essential to unequivocally determine its chemical structure, molecular weight, and fragmentation patterns. This article delves into the sophisticated methodologies of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) as they apply to the detailed characterization of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for Ethyl 4 Chloro 5 Methoxy 2 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons and the protons of the ethyl and methoxy (B1213986) groups.

Aromatic Protons: The benzene (B151609) ring has two protons. The proton at the C3 position is expected to appear as a singlet due to the absence of adjacent protons. The proton at the C6 position is also expected to be a singlet. The exact chemical shifts will be influenced by the electronic effects of the substituents. The electron-withdrawing nitro and chloro groups will deshield these protons, shifting their signals downfield, while the electron-donating methoxy group will cause a shielding effect.

Ethyl Group Protons: The ethyl ester group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to coupling with the two adjacent methylene protons.

Methoxy Group Protons: The methoxy (-OCH₃) group will appear as a sharp singlet, as these protons are not coupled to any other protons.

Predicted ¹H NMR Data:

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H (C3-H)7.5 - 7.8Singlet
Aromatic-H (C6-H)7.2 - 7.5Singlet
-OCH₂CH₃4.3 - 4.5Quartet
-OCH₃3.9 - 4.1Singlet
-OCH₂CH₃1.3 - 1.5Triplet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Aromatic Carbons: The six carbons of the benzene ring will each produce a distinct signal. The carbons bearing substituents (C1, C2, C4, C5) will have chemical shifts determined by the nature of the attached group. The nitro group (at C2) and the chloro group (at C4) will cause a downfield shift, while the methoxy group (at C5) will cause an upfield shift for the carbon it is attached to. The carbons at C3 and C6 will also have characteristic chemical shifts.

Carbonyl Carbon: The ester carbonyl carbon (-COO-) will appear as a singlet at a significantly downfield chemical shift, typically in the range of 160-170 ppm.

Ethyl and Methoxy Carbons: The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group, as well as the methyl carbon of the methoxy group (-OCH₃), will each give a signal in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O163 - 166
C5-OCH₃155 - 158
C2-NO₂148 - 151
C4-Cl138 - 141
C1130 - 133
C6128 - 131
C3115 - 118
-OCH₂CH₃61 - 64
-OCH₃56 - 59
-OCH₂CH₃14 - 16

To unambiguously assign the proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For Ethyl 4-chloro-5-methoxy-2-nitrobenzoate, the most significant correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. The absence of cross-peaks for the aromatic and methoxy protons would confirm they are isolated spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link each proton signal to its corresponding carbon signal. For example, it would show a correlation peak between the methoxy proton singlet and the methoxy carbon signal, and similarly for the ethyl group's methylene and methyl protons and their respective carbons, as well as for the aromatic protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for piecing together the entire molecular framework. Key HMBC correlations would be expected between:

The ethyl methylene protons and the ester carbonyl carbon.

The aromatic proton at C6 to the carbons C1, C2, and C4.

The aromatic proton at C3 to carbons C1, C2, C4, and C5.

The methoxy protons to the C5 carbon.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire chemical structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). wikipedia.orgcreative-proteomics.com This leads to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum is a characteristic fingerprint of the molecule. For this compound (molecular weight 259.64 g/mol ), the molecular ion peak would be expected at m/z 259 (for the ³⁵Cl isotope) and 261 (for the ³⁷Cl isotope) with an approximate 3:1 intensity ratio.

Chemical Ionization (CI): CI is a soft ionization technique that uses a reagent gas (e.g., methane (B114726) or ammonia) to ionize the analyte molecule through proton transfer or adduct formation. azom.com This results in less fragmentation and often a more prominent protonated molecule peak ([M+H]⁺), which would be observed at m/z 260 and 262. This technique is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum. azom.com

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of an ion. For this compound (C₁₀H₁₀ClNO₅), the theoretical exact mass of the molecular ion can be calculated.

Theoretical Exact Masses:

IonFormulaTheoretical Exact Mass (Da)
[M(³⁵Cl)]⁺˙C₁₀H₁₀³⁵ClNO₅259.0247
[M(³⁷Cl)]⁺˙C₁₀H₁₀³⁷ClNO₅261.0218

Experimental determination of the m/z value to within a few parts per million (ppm) of the theoretical value by HRMS would provide unequivocal confirmation of the compound's elemental formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For esters of nitrobenzoic acids, fragmentation is influenced by the presence of both the ester and the nitro groups.

Common fragmentation pathways for nitroaromatic compounds include the loss of neutral molecules such as NO, NO₂, and CO. nih.govresearchgate.net For ethyl esters, characteristic fragmentation includes the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) or ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement. pharmacy180.com

Plausible Fragmentation Pathways for this compound:

Loss of Ethoxy Radical: A primary fragmentation would be the cleavage of the ester's C-O bond to lose an ethoxy radical (•OCH₂CH₃), resulting in a stable acylium ion at m/z 214/216.

Loss of Ethylene: A McLafferty rearrangement could lead to the loss of a neutral ethylene molecule, forming an ion corresponding to the carboxylic acid at m/z 231/233.

Loss of Nitro Group: Fragmentation involving the nitro group could lead to the loss of NO₂ (46 Da) or O (16 Da) and NO (30 Da) in successive steps.

Loss of Methoxy Group: The loss of a methyl radical (•CH₃, 15 Da) from the methoxy group or the entire methoxy radical (•OCH₃, 31 Da) are also possible fragmentation routes.

Table of Predicted Key Fragments:

m/z (³⁵Cl/³⁷Cl)Lost FragmentIdentity of Fragment Ion
214/216•OCH₂CH₃[M - OCH₂CH₃]⁺
231/233C₂H₄[M - C₂H₄]⁺˙
213/215NO₂[M - NO₂]⁺
184/186NO₂ + C₂H₅[M - NO₂ - C₂H₅]⁺

By carefully analyzing these fragmentation patterns, the positions of the various substituents on the benzene ring can be confirmed, thus complementing the structural information obtained from NMR spectroscopy.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. By probing the characteristic vibrational modes of specific bonds, these methods offer a molecular fingerprint of the compound.

The structure of this compound contains several distinct functional groups, each with characteristic vibrational frequencies. The analysis of its IR and Raman spectra allows for the unambiguous identification of these moieties.

Nitro Group (-NO₂): The nitro group is readily identified by two particularly strong absorption bands in the IR spectrum. spectroscopyonline.com The asymmetric stretching vibration (νₐₛ) typically appears in the 1570-1500 cm⁻¹ region, while the symmetric stretching vibration (νₛ) is observed between 1370-1300 cm⁻¹. researchgate.net These intense peaks are a hallmark of nitroaromatic compounds. Additionally, a scissoring (bending) vibration can be found in the 890-835 cm⁻¹ range. spectroscopyonline.com

Ester Group (-COOC₂H₅): The ester functional group is characterized by a strong carbonyl (C=O) stretching band, which is one of the most prominent features in the IR spectrum, typically appearing in the range of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester are also significant, appearing as two distinct bands between 1300-1000 cm⁻¹.

Ether Group (-OCH₃): Aromatic ethers exhibit a characteristic C-O-C asymmetric stretching vibration that gives rise to a strong band between 1275-1200 cm⁻¹. A corresponding symmetric stretching vibration is typically observed in the 1075-1020 cm⁻¹ region.

Halogen Group (C-Cl): The carbon-chlorine stretching vibration (νC-Cl) for aryl chlorides appears as a strong band in the far-infrared region, typically between 1100-800 cm⁻¹. The exact position can be influenced by the substitution pattern on the aromatic ring.

The expected vibrational frequencies for the key functional groups are summarized in the table below.

Functional GroupVibrational ModeCharacteristic Wavenumber (cm⁻¹)
Nitro (-NO₂)Asymmetric Stretch1570 - 1500
Symmetric Stretch1370 - 1300
Scissoring (Bend)890 - 835
Ester (-COOEt)Carbonyl (C=O) Stretch1750 - 1735
C-O Stretch1300 - 1000
Ether (-OCH₃)Asymmetric C-O-C Stretch1275 - 1200
Symmetric C-O-C Stretch1075 - 1020
Aryl Halide (C-Cl)C-Cl Stretch1100 - 800

This table presents generalized data compiled from spectroscopic principles and findings for related compounds. spectroscopyonline.comresearchgate.net

Vibrational spectroscopy, often complemented by computational methods like Density Functional Theory (DFT), can offer valuable insights into the conformational isomers of a molecule. researchgate.net For this compound, key conformational questions involve the orientation of the ethyl ester and methoxy groups relative to the plane of the benzene ring.

Steric hindrance between the ortho-nitro group and the adjacent ethyl ester group can restrict rotation around the C(aryl)-C(ester) bond. This may lead to a preferred conformation where the carbonyl group is twisted out of the plane of the aromatic ring to minimize steric clash. Such conformational preferences can cause shifts in the vibrational frequencies, particularly for the C=O stretching mode and ring vibrations. By comparing experimentally observed spectra with spectra calculated for different potential conformers, the most stable, lowest-energy conformation in the sample can be determined. researchgate.net The position of substituents on the aromatic ring is known to have a direct effect on the molecule's planarity and conformation. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and the extent of electronic conjugation.

The primary chromophore in this compound is the substituted nitrobenzene (B124822) system. The absorption of UV-Vis radiation promotes electrons from lower-energy molecular orbitals (like π and n, non-bonding) to higher-energy anti-bonding orbitals (π*).

The UV-Vis spectrum of nitrobenzene derivatives typically displays several absorption bands. nih.govresearchgate.net Strong absorptions are generally ascribed to π→π* transitions involving the aromatic ring and the nitro group. rsc.org A weaker, longer-wavelength absorption, sometimes appearing as a shoulder, can be attributed to the n→π* transition, which involves the promotion of a non-bonding electron from an oxygen atom of the nitro group to an anti-bonding π* orbital. rsc.org

The substituents on the benzene ring modulate the energy of these transitions and thus the position of the absorption maxima (λₘₐₓ).

Electron-Withdrawing Groups (EWG): The nitro (-NO₂) and ethyl ester (-COOEt) groups are electron-withdrawing, which can extend the conjugation and typically cause a bathochromic (red) shift to longer wavelengths.

Electron-Donating Groups (EDG): The methoxy (-OCH₃) group and the chloro (-Cl) atom are electron-donating through resonance (lone pairs) but withdrawing through induction. Their net effect on the absorption spectrum depends on their position relative to other groups.

The combination of these groups on the aromatic ring results in a complex electronic environment. The absorption maximum for nitroaromatic compounds can appear over a wide range, often between 170-270 nm, with its wavelength and intensity being highly dependent on the molecular structure. nih.goviu.edu

UV-Vis spectroscopy is a standard technique for the quantitative analysis of absorbing species in solution. researchgate.net The concentration of this compound can be determined by applying the Beer-Lambert Law:

A = εbc

where A is the absorbance, ε (epsilon) is the molar absorptivity (a constant specific to the compound at a given wavelength), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the compound.

For accurate quantification, a calibration curve is first established. This involves preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorption (λₘₐₓ). A plot of absorbance versus concentration yields a straight line, the slope of which is equal to εb. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions that stabilize the crystal lattice.

While the specific crystal structure for this compound is not publicly available, the structure of a closely related isomer, Ethyl 4-chloro-3-nitrobenzoate, has been reported and provides a strong basis for understanding the expected solid-state features. nih.gov

In the reported structure of Ethyl 4-chloro-3-nitrobenzoate, the molecule exhibits a nearly planar conformation. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds, which link adjacent molecules. nih.gov It is highly probable that this compound would also form a crystalline solid stabilized by similar weak intermolecular forces. The substitution pattern, particularly the presence of the nitro group at the 2-position, may introduce steric effects that influence the dihedral angle between the plane of the benzene ring and the ethyl ester group. The position of substituents is known to directly impact molecular coplanarity and, consequently, the crystal packing arrangement. mdpi.com

A hypothetical analysis based on the related structure would involve examining intramolecular and intermolecular contacts, searching for hydrogen bonding patterns involving the ester and nitro oxygen atoms, and assessing π-π stacking interactions between aromatic rings.

Crystal Data for the Related Compound Ethyl 4-chloro-3-nitrobenzoate nih.gov

ParameterValue
Chemical FormulaC₉H₈ClNO₄
Molecular Weight229.61
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.930 (3)
b (Å)7.4820 (15)
c (Å)20.945 (4)
β (°)92.11 (3)
Volume (ų)2024.9 (7)
Z8

Future Directions and Emerging Research Avenues for Ethyl 4 Chloro 5 Methoxy 2 Nitrobenzoate

Innovations in Synthetic Methodologies and Green Chemistry Applications

The conventional synthesis of ethyl 4-chloro-5-methoxy-2-nitrobenzoate typically involves the esterification of its parent carboxylic acid, 4-chloro-5-methoxy-2-nitrobenzoic acid, using ethanol (B145695) with a strong mineral acid catalyst like sulfuric acid under reflux conditions. vulcanchem.comnih.gov While effective, this method aligns with traditional synthetic protocols that are often energy-intensive and generate corrosive waste.

Future research is trending towards the adoption of green chemistry principles to mitigate the environmental impact of chemical manufacturing. wjarr.comjnj.com For the synthesis of this nitrobenzoate, innovations could focus on several key areas:

Heterogeneous Catalysis: Replacing homogeneous acid catalysts with solid acid catalysts, such as zeolites or ion-exchange resins, presents a significant opportunity. scirp.org These catalysts are easily separable from the reaction mixture, reusable, and typically less corrosive, simplifying the work-up process and reducing waste streams. researchgate.net

Energy-Efficient Reaction Conditions: The application of microwave irradiation or ultrasound as alternative energy sources can dramatically reduce reaction times and energy consumption compared to conventional heating. scirp.org Studies on the synthesis of the related ethyl 4-nitrobenzoate (B1230335) have demonstrated the viability of these techniques. scirp.org

Continuous-Flow Processes: Shifting from batch to continuous-flow manufacturing can enhance safety, particularly in nitration and subsequent reactions, by allowing for precise control over reaction parameters and minimizing the volume of hazardous materials at any given time. vulcanchem.com

Table 1: Comparison of Synthetic Methodologies for Nitrobenzoate Ester Synthesis
ParameterConventional Method (e.g., H₂SO₄ Catalyst)Emerging Green Method (e.g., Zeolite Catalyst, Microwave)
CatalystHomogeneous (e.g., Sulfuric Acid) nih.govHeterogeneous (e.g., Zeolites) scirp.org
SeparationRequires neutralization and extractionSimple filtration scirp.org
RecyclabilityNot recyclableRecyclable, reducing waste researchgate.net
Energy SourceConventional reflux heating (hours) vulcanchem.comMicrowave or Ultrasound (minutes to hours) scirp.org
Environmental ImpactGenerates corrosive acidic wasteMinimizes waste, lower energy consumption wjarr.com

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of this compound is largely dictated by its three key functional groups. While standard transformations like the reduction of the nitro group to an amine are well-established, future research could uncover more complex and unconventional reactivity patterns.

A promising area of exploration is the use of this compound in multicomponent, one-pot reactions. For instance, research on the structurally similar ethyl 4-chloro-3-nitrobenzoate has shown its utility in a one-pot nitro-reductive cyclization with aldehydes and sodium dithionite (B78146) to yield benzimidazole (B57391) derivatives. mdpi.com This type of transformation, if applied to this compound, would provide a streamlined route to highly functionalized heterocyclic scaffolds.

The strategic positioning of the substituents also allows for selective transformations. The nitro group strongly deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), particularly at the chlorine-bearing carbon. Future studies could explore SNAr reactions with various nucleophiles to introduce new functionalities, followed by reduction of the nitro group and subsequent cyclization to generate diverse heterocyclic systems.

Role as a Precursor in Advanced Materials Science Research

The development of novel organic materials for electronics and photonics is a rapidly advancing field. This compound can serve as a valuable building block for such materials. The primary route involves its conversion into more complex, conjugated systems.

As mentioned, the reduction of the nitro group yields the corresponding aniline (B41778), a crucial precursor for the synthesis of benzimidazoles. mdpi.com Benzimidazole-containing molecules are of significant interest in materials science due to their fluorescent properties and their application in organic light-emitting diodes (OLEDs). mdpi.com By reacting the aniline derivative of this compound with various aldehydes, a library of benzimidazole-based luminophores could be synthesized. The specific substitution pattern (chloro and methoxy (B1213986) groups) would modulate the electronic properties, and consequently, the emission characteristics (e.g., color, quantum yield) of the final materials.

Further research could involve incorporating this molecule into polymeric structures. After conversion to a diamine or dicarboxylic acid derivative, it could be used as a monomer in polymerization reactions to create novel polyamides or polyesters with tailored thermal and optical properties.

Integration with Bio-Organic Chemistry

While excluding direct biological applications, this compound offers intriguing possibilities within the realm of bio-organic chemistry, primarily as a scaffold for constructing complex molecules and chemical tools. Its densely functionalized aromatic ring makes it an attractive starting point for the synthesis of non-natural amino acids or isotopically labeled compounds for use in structural biology studies.

For example, the amine derived from this compound could be elaborated into a novel amino acid. The remaining chloro and methoxy groups could serve as handles for further chemical modification, such as attachment to peptides or other biomolecules. This allows for the creation of unique chemical structures that can probe molecular interactions or serve as building blocks in combinatorial chemistry libraries.

Development of New Analytical and Spectroscopic Probes

The development of selective chemosensors and spectroscopic probes is critical for analytical chemistry. The electronic properties of this compound make it a candidate for the core structure of such probes. The nitroaromatic moiety is a well-known fluorescence quencher. This principle can be harnessed to design "turn-on" fluorescent probes.

A potential research direction involves designing a molecule where the this compound core is linked to a fluorophore. In its native state, the nitro group would quench the fluorescence. Upon a specific chemical reaction, such as the selective reduction of the nitro group by a particular analyte (e.g., a specific enzyme or reducing agent), the quenching effect would be removed, leading to a "turn-on" fluorescent signal. The methoxy group could further enhance the photophysical properties of the resulting aminobenzoate fluorophore. mdpi.com

Table 2: Conceptual Design for a "Turn-On" Fluorescent Probe
ComponentFunctionUnderlying Principle
This compound ScaffoldCore structure containing the signaling groupThe nitro group acts as a fluorescence quencher.
Linked FluorophorePotential latent reporter groupProvides the potential for a fluorescent signal upon activation.
Analyte-Specific TriggerReaction site for the target analyteSelective reduction or substitution of the nitro group by the analyte.
Signaling MechanismFluorescence "Turn-On"Removal of the nitro group's quenching effect restores fluorescence.

Q & A

Q. What synthetic routes are most effective for preparing Ethyl 4-chloro-5-methoxy-2-nitrobenzoate with high yield?

A two-step approach is recommended: (1) Nitration of 4-chloro-5-methoxybenzoic acid using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to ensure regioselectivity at the ortho position relative to the methoxy group. (2) Esterification of the resulting nitrobenzoic acid with ethanol, employing thionyl chloride (SOCl₂) as a catalyst in anhydrous benzene under reflux. This method avoids side reactions and achieves yields >75% .

Q. Which purification techniques are optimal for isolating this compound?

Sequential purification via silica gel chromatography (ethyl acetate/hexane, 3:7 v/v) followed by recrystallization from ethanol/water (1:3) ensures >95% purity. Monitor fractions by TLC (Rf ≈ 0.4 in same solvent system) and confirm crystallinity using melting point analysis (literature range: 98–100°C) .

Q. What spectroscopic methods are essential for characterizing this compound?

  • 1H/13C NMR : Identify substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, ester carbonyl at δ 165–170 ppm).
  • IR Spectroscopy : Confirm nitro groups (asymmetric stretch at 1520 cm⁻¹, symmetric at 1350 cm⁻¹) and ester C=O (1740 cm⁻¹).
  • Mass Spectrometry (EI/ESI) : Molecular ion [M+H]+ expected at m/z 274.6 .

Q. How can researchers verify the regioselectivity of nitration in the precursor synthesis?

X-ray crystallography (using SHELX software for refinement) provides definitive structural confirmation. Alternatively, 2D NMR (e.g., NOESY) can detect spatial proximity between substituents, while comparative analysis of melting points with literature data ensures consistency .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence reactivity in nucleophilic aromatic substitution (SNAr)?

The nitro group strongly deactivates the ring, directing nucleophilic attack to the meta position. However, steric hindrance from the adjacent methoxy and ester groups may reduce reactivity. Experimental optimization (e.g., using NaH/DMF for chloride displacement) is critical. Competing hydrolysis of the ester under basic conditions must be monitored via pH control .

Q. What strategies resolve contradictions between observed NMR splitting patterns and predicted structures?

Rotational isomerism or crystal packing effects can cause unexpected splitting. Use variable-temperature NMR to assess dynamic effects or employ X-ray crystallography for unambiguous assignment. For example, SHELXL refinement can resolve ambiguities in substituent orientation .

Q. How can catalytic reduction of the nitro group be optimized without over-reduction?

Hydrogenation with 10% Pd/C under 30 psi H₂ in ethanol at 25°C selectively reduces the nitro group to an amine. Monitor by TLC (disappearance of nitro Rf) and halt the reaction at 90% conversion to prevent over-reduction. Alternative methods include using ammonium formate as a hydrogen donor in methanol .

Q. What side reactions compete during esterification, and how are they mitigated?

Competing hydrolysis of the ester or nitration of the ethyl group can occur. Use anhydrous conditions (e.g., molecular sieves) and controlled stoichiometry (2:1 ethanol:acid). Thionyl chloride ensures efficient activation of the carboxylic acid while minimizing water ingress .

Q. How does the compound’s stability vary under acidic vs. alkaline conditions?

The ester group hydrolyzes rapidly in alkaline conditions (pH >10), while the nitro group remains stable. In acidic media (pH <2), the nitro group may undergo partial reduction. Stability studies via HPLC (C18 column, acetonitrile/water gradient) over 48 hours are recommended for formulation research .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

High-resolution LC-MS is required to distinguish isomers (e.g., regioisomeric nitro products) or degradation byproducts. Calibrate against synthetic standards of suspected impurities, such as ethyl 4-chloro-2-methoxy-5-nitrobenzoate (positional isomer) .

Methodological Notes

  • Contradiction Analysis : Conflicting spectral data often arise from polymorphic forms or solvent effects. Repeat experiments in deuterated DMSO vs. CDCl₃ to assess solvent-dependent shifts .
  • Data Validation : Cross-reference melting points, NMR, and HRMS with published analogs (e.g., methyl 4,5-dimethoxy-2-nitrobenzoate) to confirm consistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.